3-Oxo-3-(1,3-thiazol-4-yl)propanal
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Overview
Description
3-Oxo-3-(1,3-thiazol-4-yl)propanal is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(1,3-thiazol-4-yl)propanal typically involves the reaction of thiazole derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 4-substituted-2-aminothiophenol with triphosgene in the presence of a base such as triethylamine . The reaction is carried out in a solvent like chloroform at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(1,3-thiazol-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
3-Oxo-3-(1,3-thiazol-4-yl)propanal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(1,3-thiazol-4-yl)propanal involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, thiazole derivatives have been shown to inhibit enzymes like topoisomerase II, resulting in DNA damage and cell death . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole structure.
Uniqueness
Its ability to undergo various substitutions and modifications makes it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C6H5NO2S |
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Molecular Weight |
155.18 g/mol |
IUPAC Name |
3-oxo-3-(1,3-thiazol-4-yl)propanal |
InChI |
InChI=1S/C6H5NO2S/c8-2-1-6(9)5-3-10-4-7-5/h2-4H,1H2 |
InChI Key |
DSUJCPPZKIOTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(=O)CC=O |
Origin of Product |
United States |
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